molecular formula C19H21N5O2 B2980678 5-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide CAS No. 1797670-80-4

5-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide

Cat. No.: B2980678
CAS No.: 1797670-80-4
M. Wt: 351.41
InChI Key: HLEASSJPMOEHRM-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide is a synthetic chemical compound featuring a complex heterocyclic structure designed for research applications. Its molecular architecture incorporates a 4,5,6,7-tetrahydro-1H-indazole core, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets. The structure is further elaborated with a pyridyl substituent and an isoxazole-carboxamide chain, which may enhance its binding affinity and selectivity. Indazoles and pyrazoles are well-known privileged structures in drug discovery, often associated with a wide spectrum of pharmacological activities, including potential kinase inhibition, anti-inflammatory, and anticancer effects. This compound is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to conduct their own thorough characterization and biological evaluation to confirm its specific mechanism of action and utility in their experimental models. Handling should be performed by qualified personnel in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

5-methyl-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-16(12-22-26-13)19(25)21-10-11-24-17-5-3-2-4-15(17)18(23-24)14-6-8-20-9-7-14/h6-9,12H,2-5,10-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEASSJPMOEHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 313.40 g/mol

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters. The inhibition of MAO-B can lead to increased levels of dopamine and other neurotransmitters, which is beneficial in treating neurodegenerative diseases such as Parkinson's disease .

1. Inhibition of Monoamine Oxidase B

Studies have shown that derivatives of indazole and isoxazole compounds are potent inhibitors of MAO-B. For instance, one study reported IC50 values as low as 0.227 nM for selective MAO-B inhibitors . Given the structural similarities, it is plausible that this compound may exhibit comparable potency.

2. Anticancer Activity

The compound's potential anticancer properties have been explored through various studies. For example, certain indazole derivatives have demonstrated cytotoxic effects against various cancer cell lines . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

3. Antimicrobial Properties

Preliminary studies suggest that isoxazole derivatives possess antimicrobial activity. A related study indicated that certain derivatives exhibited significant antibacterial activity against standard bacterial strains . This suggests that the compound may also have potential applications in treating bacterial infections.

Case Studies

Several case studies highlight the biological activity of compounds structurally related to this compound:

StudyFindingsReference
Study on MAO-B InhibitionIdentified high potency in indazole derivatives with IC50 values < 1 nM
Anticancer ActivityInduced apoptosis in cancer cell lines; effective against TK-10 and HT-29
Antimicrobial EffectsSignificant zone of inhibition against various bacterial strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural elements can be compared to analogs with shared functional groups or scaffolds. Below is a detailed analysis based on available evidence and inferred properties:

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Reported Bioactivity Synthesis Method Stability Data
Target Compound Tetrahydroindazole-pyridine-isoxazole Pyridine, indazole, isoxazole carboxamide Hypothesized kinase inhibition Multi-step alkylation/condensation Limited data
3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid Pyrazole-isoxazole Isoxazole, pyrazole, carboxylic acid Antioxidant, enzyme inhibition Esterification/cyclization Moderate stability under refrigeration
(R,S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionate Isoxazole-amino acid hybrid Hydroxyisoxazole, amino acid Neurotransmitter analog Biosynthetic pathways Sensitive to UV light
6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid Chroman-carboxylic acid Chroman ring, carboxylic acid Antioxidant (vitamin E derivative) Oxidation of tocopherols High thermal stability

Key Findings :

Isoxazole Derivatives :

  • The target compound’s isoxazole group is shared with 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid, which exhibits enzyme inhibitory activity. This suggests that the isoxazole moiety in the target compound may enhance binding to enzymatic active sites .
  • Unlike simpler isoxazole-carboxylic acid derivatives, the target compound’s ethyl-linked indazole-pyridine system likely improves metabolic stability and target selectivity.

Pyridine and Indazole Motifs: Pyridine-containing compounds, such as N-cyano-N'-methyl-N"-[2-[[5-methyl-1H-imidazol-4-yl]thio]ethyl]guanidine (mentioned in ), often show antitumor activity via intercalation or kinase inhibition. The tetrahydroindazole core in the target compound may similarly stabilize protein-ligand interactions .

Synthetic Challenges :

  • The target compound’s synthesis likely requires multi-step alkylation and condensation reactions, analogous to methods used for (±)-1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-[trifluoromethyl]phenyl)pyridine-3-carboxylate (). However, the indazole-pyridine linkage may introduce steric hindrance, complicating yield optimization .

Stability and Solubility :

  • While the target compound’s stability remains uncharacterized, compounds like 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid demonstrate that bulky aromatic systems enhance thermal stability. The pyridine ring may improve solubility in polar solvents compared to purely hydrophobic analogs .

Research Implications and Limitations

  • Bioactivity Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Predictions are based on structural analogs, necessitating experimental validation.
  • Synthetic Feasibility : The complexity of the tetrahydroindazole-pyridine-isoxazole scaffold may require advanced catalytic strategies (e.g., transition-metal catalysis) to optimize efficiency.

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